Butyl glycolate

描述

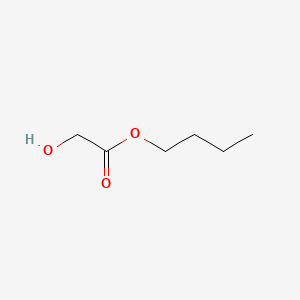

Structure

3D Structure

属性

IUPAC Name |

butyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRALUHHHDIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044725 | |

| Record name | Butyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7397-62-8 | |

| Record name | Butyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl glycollate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H5QAS0HZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Butyl Glycolate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl glycolate, the ester of n-butanol and glycolic acid, is a versatile chemical compound with a growing presence in various industrial and scientific fields. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and metabolism. Detailed experimental protocols for its characterization are presented, alongside a discussion of its relevance in drug development, primarily through its hydrolysis to the active cosmetic ingredient, glycolic acid. This document aims to serve as a thorough resource for researchers and professionals engaged in chemical synthesis, formulation science, and drug development.

Chemical Structure and Identification

This compound, systematically named butyl 2-hydroxyacetate, is a simple alpha-hydroxy acid ester. Its structure consists of a butyl ester group attached to the carboxylic acid function of glycolic acid.

Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | butyl 2-hydroxyacetate | [1] |

| CAS Number | 7397-62-8 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| InChI | InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3 | [1] |

| SMILES | CCCCOC(=O)CO |[1] |

Physicochemical Properties

This compound is a colorless liquid with a faint, pleasant ester-like odor.[2] It is miscible with common organic solvents but only partially miscible with water.[3]

Table of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless liquid | [1] |

| Odor | Faint, pleasant, ester-like | [2] |

| Boiling Point | 187-190 °C | [2] |

| Melting Point | -26 °C | [4] |

| Density | 1.019 g/cm³ at 20 °C | [5] |

| Flash Point | 74 °C (closed cup) | [2] |

| Refractive Index | 1.427 at 20 °C |

| Solubility | Partially miscible with water; miscible with common organic solvents |[3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of glycolic acid with n-butanol, typically in the presence of an acid catalyst.[6]

Experimental Protocol: Acid-Catalyzed Esterification

A detailed experimental protocol for the synthesis of this compound is described in a patent, which involves the reaction of glycolic acid and n-butanol in the presence of a solid acid catalyst.[7]

Materials:

-

Glycolic acid (1 mol)

-

n-Butanol (3.5 - 4.5 mol)

-

Solid acid catalyst (e.g., acidified active cobalt sulfate on kaolin, 16 g)[7]

-

Round bottom flask

-

Reflux water separator (Dean-Stark apparatus)

-

Reflux condenser

Procedure:

-

Add 1 mole of glycolic acid, 4.5 moles of n-butanol, and 16 g of the dry catalyst to a round bottom flask.[7]

-

Assemble the reflux water separator and condenser.

-

Heat the reaction mixture to 138°C for 4 hours.[7]

-

Monitor the reaction progress by taking 0.5 ml samples every 30 minutes to determine the acid value.[7]

-

After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

The excess n-butanol can be removed by distillation.

-

The resulting crude this compound can be further purified by vacuum distillation.

Spectral Properties and Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table of Spectral Data

| Technique | Key Features and Parameters | Source(s) |

|---|---|---|

| ¹H NMR | Varian CFT-20 instrument. | [1] |

| ¹³C NMR | Sample from Fluka AG, Buchs, Switzerland. | [1] |

| FT-IR | Liquid, ~10 micrometers path length. | [1] |

| ATR-IR | PerkinElmer SpectrumTwo instrument. | [1] |

| Mass Spec (GC-MS) | NIST Mass Spectrometry Data Center. |[8] |

Experimental Protocols for Spectroscopic Analysis

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure. In the ¹³C NMR spectrum, identify the number of unique carbon environments based on the number of peaks.

FT-IR Spectroscopy Protocol (Liquid Film):

-

Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[9]

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C-O stretches.

GC-MS Analysis Protocol:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating esters (e.g., a DB-5MS column).[10]

-

GC Conditions:

-

Injector: Split/splitless injector, with an appropriate split ratio.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature and ramping up to a higher temperature to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization is common.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer.

-

Scan Range: Scan a mass-to-charge ratio (m/z) range that includes the molecular ion and expected fragment ions of this compound.

-

-

Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak, observing the molecular ion and the fragmentation pattern to confirm the structure.

Metabolism and Biological Relevance

In biological systems, this compound is expected to undergo rapid hydrolysis catalyzed by non-specific esterases, which are widely distributed in the body.[6] This enzymatic action cleaves the ester bond to yield n-butanol and glycolic acid.[6]

The primary biological effects of this compound are largely attributed to its hydrolysis product, glycolic acid.[6] Glycolic acid is a well-known alpha-hydroxy acid (AHA) used in various dermatological and cosmetic products for its exfoliating and skin-rejuvenating properties.[11][12]

Relevance to Drug Development

The relevance of this compound to drug development professionals lies in several areas:

-

Prodrug Strategy: The ester linkage in this compound can be considered a simple model for a prodrug approach. By esterifying a drug molecule, its physicochemical properties, such as lipophilicity and membrane permeability, can be modified to enhance drug delivery. The subsequent hydrolysis by esterases in the body would then release the active drug.

-

Dermatological Formulations: As a source of glycolic acid upon hydrolysis, this compound could be investigated for use in topical formulations. Its less acidic nature compared to glycolic acid might offer formulation advantages and potentially reduce skin irritation. Studies on the skin penetration of glycolic acid have shown it to be dependent on pH, concentration, and duration of application.[13]

-

Excipient and Solvent: this compound's solvent properties make it a candidate for use as an excipient in drug formulations, particularly for topical or transdermal delivery systems.[6]

Safety and Toxicology

According to safety data sheets, this compound is classified as a substance that can cause serious eye damage and is suspected of damaging fertility or the unborn child.[14] Therefore, appropriate personal protective equipment, including eye protection and gloves, should be worn when handling this chemical.

Conclusion

This compound is a chemical with well-defined properties and established synthetic routes. Its primary biological significance stems from its hydrolysis to n-butanol and glycolic acid, the latter being a key active ingredient in the cosmetics and dermatology fields. For drug development professionals, this compound serves as an interesting case study for prodrug design and as a potential component in advanced drug delivery systems, particularly for topical applications. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and characterization of this versatile compound.

References

- 1. This compound | C6H12O3 | CID 81882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Proton Nuclear Magnetic Resonance (H NMR) of Glycolate in Real Waste: Developing and Testing Analytical Methods for the Savannah River Site Liquid Waste System (Technical Report) | OSTI.GOV [osti.gov]

- 3. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmclaboratories.com [cmclaboratories.com]

- 5. Kinetics of enzymatic hydrolysis of cellulose: analytical description of a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Supplier|CAS 7397-62-8|RUO [benchchem.com]

- 7. This compound - analysis - Analytice [analytice.com]

- 8. This compound [webbook.nist.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Determination of glycols in biological specimens by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycolic Acid | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 12. glooshi.com [glooshi.com]

- 13. Assessment of in vitro percutaneous absorption of glycolic acid through human skin sections using a flow-through diffusion cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Butyl Glycolate (CAS 7397-62-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butyl glycolate (CAS 7397-62-8), an organic ester with significant applications across various industries, including its emerging role as a chemical intermediate in pharmaceutical synthesis. This document collates critical data on its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and an examination of its metabolic fate. Particular emphasis is placed on providing researchers and drug development professionals with the foundational knowledge required for its effective application and further investigation.

Chemical and Physical Properties

This compound, also known as butyl 2-hydroxyacetate, is a colorless to pale yellow liquid characterized by a mild, pleasant ester-like odor.[1] It is an ester of n-butanol and glycolic acid.[2] Its low volatility and high boiling point make it a valuable solvent in various formulations.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7397-62-8 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, pleasant, ester-like | [1] |

| Boiling Point | 187-190 °C | [4] |

| Density | 1.019 g/mL at 20 °C | [3] |

| Flash Point | 74 °C (closed cup) | [3] |

| Vapor Pressure | 1.3 hPa at 20 °C | [5] |

| Water Solubility | Soluble | [1] |

| logP (Octanol/Water Partition Coefficient) | 0.7 | [6] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | butyl 2-hydroxyacetate | [6] |

| InChI | InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3 | [6] |

| InChIKey | VFGRALUHHHDIQI-UHFFFAOYSA-N | [6] |

| SMILES | CCCCOC(=O)CO | [6] |

| Synonyms | Butyl 2-hydroxyacetate, Butyl Glycollate, Butyl Hydroxyacetate, Glycolic acid butyl ester, Polysolvan O | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed to be reproducible in a laboratory setting.

Synthesis of this compound via Fischer-Speier Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification of glycolic acid with n-butanol, using an acid catalyst.[7]

Materials:

-

Glycolic acid (1.0 mol)

-

n-Butanol (3.0 mol, excess)

-

Concentrated sulfuric acid (catalyst)

-

Benzene or Toluene (for azeotropic removal of water)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add glycolic acid and an excess of n-butanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Add benzene or toluene to the flask to act as an azeotropic agent for water removal.

-

Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

-

Heat the mixture to reflux with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

The crude this compound can then be purified as described in the following section.

Purification by Fractional Distillation

Purification of the crude this compound is typically achieved by fractional distillation to remove unreacted starting materials and the azeotropic solvent.[7]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Transfer the cooled reaction mixture to a distillation flask.

-

Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor.

-

Slowly heat the mixture. The lower-boiling components (azeotropic solvent and excess n-butanol) will distill first.

-

Monitor the temperature at the head of the column. A sharp increase in temperature will indicate that the desired product, this compound, is beginning to distill.

-

Collect the fraction that distills at the boiling point of this compound (approximately 187-190 °C) in a clean receiving flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of this compound.[2]

Instrumentation and Conditions (General):

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes.

-

Column: A DB-5MS or similar non-polar to mid-polar column is often suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split injection.

-

Temperature Program:

-

Initial oven temperature: 40-60 °C, hold for a few minutes.

-

Ramp: Increase the temperature at a rate of 10-15 °C/min to a final temperature of 250-300 °C.

-

Final hold: Maintain the final temperature for several minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate, to an appropriate concentration for GC-MS analysis.

Data Analysis:

-

The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard.

-

The mass spectrum of the peak should be compared with a reference spectrum for confirmation. The fragmentation pattern will provide a unique fingerprint for the molecule.

Signaling Pathways and Metabolism

The primary metabolic pathway for this compound in biological systems is enzymatic hydrolysis.[7] This reaction is catalyzed by non-specific esterases that are widely distributed in the body.[7]

Upon exposure, the ester bond of this compound is rapidly cleaved, yielding its constituent alcohol and acid: n-butanol and glycolic acid.[7] The biological effects and potential toxicity of this compound are largely attributable to these metabolites.[7]

Role in Drug Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl and an ester group, allows for a variety of chemical transformations. A notable application in the context of drug development is its use as an intermediate in the synthesis of the anticancer agent harringtonine.[5] In this complex synthesis, the glycolate moiety is incorporated into the side chain of the final active pharmaceutical ingredient.[5]

Visualizations

Diagram 1: Synthesis of this compound via Fischer-Speier Esterification

Caption: Fischer-Speier esterification of glycolic acid and n-butanol.

Diagram 2: Metabolic Pathway of this compound

Caption: Enzymatic hydrolysis of this compound in biological systems.

Conclusion

This compound (CAS 7397-62-8) is a well-characterized chemical with established applications and a growing potential in pharmaceutical synthesis. This guide has provided a detailed repository of its properties, experimental protocols, and metabolic fate to aid researchers and drug development professionals in their work with this compound. The provided data and methodologies offer a solid foundation for future research and development activities involving this compound.

References

- 1. cerritos.edu [cerritos.edu]

- 2. This compound - analysis - Analytice [analytice.com]

- 3. This compound | C6H12O3 | CID 81882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Homoharringtonine and Harringtonine [manu56.magtech.com.cn]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound Supplier|CAS 7397-62-8|RUO [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Butyl Glycolate from Glycolic Acid and Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of butyl glycolate from glycolic acid and n-butanol. The primary method discussed is the Fischer-Speier esterification, a well-established and versatile reaction. This document details the underlying chemical principles, compares various catalytic systems, and provides a step-by-step experimental protocol for the synthesis and purification of this compound. Furthermore, recognizing the relevance of this compound and its hydrolysis product, glycolic acid, in biological contexts, a visualization of the metabolic pathways of glycolic acid is included. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering both practical experimental details and relevant biochemical context.

Introduction

This compound (n-butyl 2-hydroxyacetate), a colorless liquid with a mild, pleasant odor, is a versatile organic compound with applications spanning various industries.[1] It serves as an excellent solvent in coatings, inks, and cleaning products.[1] In the pharmaceutical and cosmetic sectors, it is utilized as a synthesis intermediate and a skin-conditioning agent.[1][2] For drug development professionals, understanding the synthesis and properties of this compound is crucial, particularly as it can be hydrolyzed in biological systems to glycolic acid and butanol, with the former exhibiting various metabolic activities.[2]

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of glycolic acid with n-butanol.[2] This acid-catalyzed reaction is an equilibrium process, and various strategies are employed to drive the reaction towards the product side to achieve high yields. This guide will delve into the specifics of this synthetic route.

Chemical Synthesis of this compound

The synthesis of this compound from glycolic acid and n-butanol is a classic example of an esterification reaction.

Reaction:

The reaction is reversible, and to obtain a high yield of the ester, the equilibrium must be shifted to the right. This is typically achieved by using an excess of one of the reactants (usually the less expensive one, n-butanol) and/or by removing the water produced during the reaction.[3]

Catalysis

An acid catalyst is essential to increase the reaction rate. Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and inexpensive catalysts.[4] However, they can be corrosive to equipment and require a neutralization step during workup, which can complicate the purification process.[5]

-

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer significant advantages.[6] They are easily separated from the reaction mixture by filtration, are often reusable, and are generally less corrosive.[5][6] While they may sometimes exhibit lower activity compared to homogeneous catalysts, their ease of handling and environmental benefits make them an attractive option.[2] A patent describes the use of a high-activity, recyclable solid catalyst prepared from kaolin and acidified active cobalt sulfate, which is claimed to reduce equipment corrosion and shorten the reaction time while maintaining a high yield.[5]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of this compound using different catalytic systems.

| Parameter | Homogeneous Catalysis (H₂SO₄) | Heterogeneous Catalysis (Solid Acid Resin) | Patented High-Activity Solid Catalyst |

| Catalyst | Concentrated Sulfuric Acid | Acidic Ion-Exchange Resin (e.g., Amberlyst) | Kaolin and acidified active cobalt sulfate |

| Reactant Molar Ratio (Butanol:Glycolic Acid) | Typically > 3:1 to drive equilibrium | Typically > 3:1 | 3.5:1 to 4.5:1[5] |

| Reaction Temperature | Reflux temperature of the mixture | Reflux temperature of the mixture | 138 °C[5] |

| Reaction Time | Several hours | Several hours | 4 hours[5] |

| Catalyst Separation | Neutralization and extraction | Simple filtration | Simple filtration[5] |

| Advantages | High reaction rate, low cost | Easy separation, reusability, less corrosive | High yield, recyclability, reduced corrosion[5] |

| Disadvantages | Corrosive, difficult to remove, neutralization required | Potentially lower activity, cost | Preparation of catalyst required |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on a patented procedure using a solid acid catalyst.[5]

Materials and Equipment

-

Glycolic acid

-

n-Butanol

-

Solid acid catalyst (e.g., prepared as described in the patent from kaolin and cobalt sulfate, or a commercial acidic resin)[5]

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap or a water separator

-

Heating mantle with a magnetic stirrer

-

Filtration apparatus

-

Distillation apparatus for atmospheric and vacuum distillation

-

Rotary evaporator (optional)

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a water separator, add 1 mole of glycolic acid, 4.5 moles of n-butanol, and 16 g of the dry solid acid catalyst.[5]

-

Reaction: Heat the mixture to 138 °C with continuous stirring.[5] The water produced during the esterification will be collected in the water separator.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals (e.g., every 30 minutes).[5] The reaction is considered complete when the acid value no longer decreases. The total reaction time is typically around 4 hours.[5]

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration.[5]

-

Purification:

-

Transfer the filtrate to a distillation flask.

-

Remove the excess n-butanol by distillation at atmospheric pressure.[5]

-

The crude this compound is then purified by vacuum distillation to yield the final product.[5][7] The boiling point of this compound is approximately 184-186 °C at atmospheric pressure, and this is significantly lowered under vacuum, which helps to prevent thermal decomposition.[8] For instance, at a reduced pressure, the distillation can be carried out at a much lower temperature.

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Biological Relevance: Metabolic Pathway of Glycolic Acid

For drug development professionals, the fate of this compound in a biological system is of significant interest. This compound is readily hydrolyzed by non-specific esterases present in the body to yield n-butanol and glycolic acid.[2] The biological effects are then primarily attributed to the metabolic products. Glycolic acid is involved in several key metabolic pathways.[9] The following diagram illustrates a simplified overview of the central metabolism of glycolic acid.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the butyl group (triplet, sextet, sextet, triplet) and the α-hydroxy methylene group (singlet). The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon, the α-hydroxy carbon, and the four distinct carbons of the butyl group. |

| IR Spectroscopy | A broad absorption band for the hydroxyl (O-H) group (~3400 cm⁻¹), a strong absorption for the ester carbonyl (C=O) group (~1735 cm⁻¹), and C-O stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 132.16, along with characteristic fragmentation patterns.[10] |

Conclusion

The synthesis of this compound from glycolic acid and n-butanol via Fischer-Speier esterification is a robust and well-understood process. The choice of catalyst, whether homogeneous or heterogeneous, depends on the specific requirements of the application, balancing factors such as reaction rate, cost, and ease of purification. The provided experimental protocol offers a reliable method for the laboratory-scale synthesis of this valuable compound. For researchers in drug development, it is important to consider the metabolic fate of this compound, which is primarily dictated by the enzymatic hydrolysis to glycolic acid and its subsequent involvement in various metabolic pathways. This technical guide serves as a comprehensive resource, providing the necessary details for the successful synthesis, purification, and contextual understanding of this compound.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. This compound Supplier|CAS 7397-62-8|RUO [benchchem.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Synthetic method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. Biological effects of glycolic acid on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 9. Glycolic Acid | Rupa Health [rupahealth.com]

- 10. This compound | C6H12O3 | CID 81882 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Butyl Glycolate (C6H12O3) for Researchers and Drug Development Professionals

An Overview of a Versatile Ester: From Synthesis to Biological Significance

Butyl glycolate, with the chemical formula C6H12O3, is an ester of n-butanol and glycolic acid.[[“]] This colorless liquid, characterized by a faint, pleasant odor, serves as a versatile solvent and a key intermediate in various chemical syntheses.[2][3] Its utility extends from industrial applications in coatings and inks to specialized roles in the pharmaceutical and cosmetic industries.[4][5] For researchers and professionals in drug development, an understanding of this compound's physicochemical properties, synthesis, metabolic fate, and the biological activities of its metabolites is crucial for leveraging its potential in formulation and as a synthetic building block.

Core Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical characteristics is fundamental to its application in research and development. The following table summarizes its key quantitative properties.

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O3 | [6] |

| Molecular Weight | 132.16 g/mol | [6] |

| CAS Number | 7397-62-8 | [6] |

| Appearance | Colorless liquid | [2] |

| Odor | Faint, pleasant, ester-like | [2][3] |

| Boiling Point | 180-190 °C | [7] |

| Melting Point | -26 °C | [7] |

| Density | 1.01 g/cm³ at 20 °C | [7] |

| Flash Point | 68 °C | [7] |

| Vapor Pressure | 1.3 hPa at 20 °C | [7] |

| Water Solubility | 46 g/L at 20 °C | [7] |

| logP (Octanol-Water Partition Coefficient) | 0.38 | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of glycolic acid with n-butanol, typically in the presence of an acid catalyst.[8][9][10]

Experimental Protocol: Laboratory-Scale Synthesis of this compound via Fischer-Speier Esterification

This protocol provides a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

Glycolic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add glycolic acid and an excess of n-butanol (typically 3-5 molar equivalents).

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

If using a Dean-Stark apparatus, add a suitable solvent like toluene to facilitate the azeotropic removal of water.

-

Assemble the reflux apparatus with the Dean-Stark trap and condenser.

-

Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction has gone to completion as determined by a suitable analytical method (e.g., TLC, GC), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Applications in Pharmaceutical Research and Development

This compound's properties make it a valuable tool in the pharmaceutical sciences, primarily as a specialized solvent and a synthetic intermediate.

As a Solvent in Drug Formulations

With its good solvency for a range of active pharmaceutical ingredients (APIs) and excipients, this compound is being explored for use in topical and transdermal drug delivery systems.[4][11] Its low volatility ensures that formulations do not dry out too quickly, which can be advantageous for maintaining drug solubility and facilitating absorption into the skin.

As a Synthetic Intermediate

This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[4] A notable example is its use as a precursor in the synthesis of the anticancer drug harringtonine.[4] It is also utilized in the preparation of amino acid derivatives, such as N-(α-hydroxyacetyl)-(S)-isoleucine.[12]

Metabolism and Biological Activity

This compound itself is not considered to be biologically active. Its biological effects are a consequence of its in vivo hydrolysis by esterases into n-butanol and glycolic acid.[[“]]

References

- 1. consensus.app [consensus.app]

- 2. Sasolate® BG | n-Butyl Glycolate Solvent | CAS No. 7397-62-8 [sinocurechem.com]

- 3. What is this compound - Properties & Specifications [adress-chemical.com]

- 4. This compound Supplier|CAS 7397-62-8|RUO [benchchem.com]

- 5. Solvent this compound CAS No 7397-62-8 in Industrial paints & Inks [sinocurechem.com]

- 6. This compound | C6H12O3 | CID 81882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 1 l, glass, CAS No. 7397-62-8 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Film forming systems for topical and transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Glycolate Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of butyl glycolate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for formulation, characterization, and safety assessments.

General Information

This compound, also known as butyl 2-hydroxyacetate, is the n-butyl ester of glycolic acid.[1][2][3] It is a colorless liquid with a faint, pleasant, ester-like odor.[2] Its primary applications are in the coatings and paint industry, where it serves as a flow-improving additive, gloss enhancer, and preventative agent for blushing and wrinkling in various lacquer and paint formulations.[1][2] While its direct role in drug development is not extensively documented, its properties as a glycolic acid ester suggest potential relevance in dermatological and topical formulations, given the known biological effects of glycolic acid on the skin.[4][5][6][7]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and formulation development.

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C6H12O3 | - | - | [1][2][8] |

| Molecular Weight | 132.16 | g/mol | - | [1][2][8][9] |

| Appearance | Colorless liquid | - | - | [2][10] |

| Odor | Faintly perceptible, ester-like | - | - | [2][11] |

| Boiling Point | 180 - 190 | °C | at 1,013 hPa | [2][9][11][12] |

| 193 | °C | - | [13] | |

| Melting Point/Freezing Point | -26 | °C | at 1,013 hPa | [11][13] |

| Density | 1.01 | g/cm³ | at 20 °C | [11] |

| 1.019 | g/mL | at 20 °C | [9][12][14] | |

| 1.019 | g/cm³ | at 25 °C | [2] | |

| Viscosity | ||||

| Kinematic | 5.178 | mm²/s | at 20 °C | [11] |

| Dynamic | 5.23 | mPa·s | at 20 °C | [11] |

| Vapor Pressure | 1.3 | hPa | at 20 °C | [11][12] |

| 0.227 | mmHg | at 25 °C (est.) | [15] | |

| Flash Point | 68 | °C | at 1,013 hPa | [11] |

| 74 | °C | Closed Cup | [2][12][14] | |

| Refractive Index | 1.427 | n20/D | at 20 °C | [9][12] |

| Water Solubility | 46 | g/L | at 20 °C | [11][12] |

| Log P (n-octanol/water) | 0.38 | - | - | [11] |

Chemical Properties

This compound's chemical behavior is dictated by its ester and hydroxyl functional groups.

| Property | Description | Reference(s) |

| Stability | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. | [11] |

| Reactivity | Not reactive under normal ambient conditions. Can react violently with strong oxidizers. Vapors may form explosive mixtures with air upon heating. | [11] |

| Decomposition | At elevated temperatures, reactions such as glycolide formation, transesterification, saponification, and etherification can occur. Hazardous combustion products are not specified but are typical for organic compounds. | |

| Hydrolysis | As an ester, it is susceptible to hydrolysis, especially under acidic or basic conditions, to yield butanol and glycolic acid. | Inferred from chemical structure |

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of this compound, based on standardized testing methods.

Determination of Boiling Point

-

Methodology: Based on ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[12][16][17][18]

-

A sample of this compound is placed in a distillation flask.

-

The liquid is heated, and the vapor is allowed to rise into a condenser.

-

The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point.

-

The barometric pressure is also recorded to correct the boiling point to standard pressure.

-

Caption: Workflow for Boiling Point Determination.

Determination of Density

-

Methodology: Based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".[13][15][19][20][21]

-

A small volume of this compound is introduced into a U-shaped oscillating tube.

-

The change in the oscillation frequency of the tube caused by the sample is measured.

-

This frequency change is used to calculate the density of the liquid.

-

Caption: Workflow for Density Measurement.

Determination of Viscosity

-

Methodology: Based on ASTM D445, "Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids".[8][11][22][23][24]

-

A calibrated glass capillary viscometer is filled with a known volume of this compound.

-

The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Caption: Workflow for Viscosity Measurement.

Determination of Water Solubility

-

Methodology: Based on OECD Guideline 105, "Water Solubility".[25][26][27][28]

-

An excess amount of this compound is mixed with a known volume of water in a flask.

-

The mixture is agitated at a constant temperature until saturation is reached.

-

The concentration of this compound in the aqueous phase is then determined by a suitable analytical method (e.g., chromatography).

-

Caption: Workflow for Water Solubility Determination.

Determination of Flash Point

-

Methodology: Based on ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester".[1][3][10][29][30]

-

A sample of this compound is heated in a closed cup at a controlled rate.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite to produce a flash.

-

Caption: Workflow for Flash Point Determination.

Potential Biological Relevance and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, its structure as an ester of glycolic acid provides a basis for inferring its potential biological activities, particularly in dermatological applications. Glycolic acid is a well-studied alpha-hydroxy acid (AHA) known to have significant effects on the skin.[4][5][6][7][31]

Upon topical application, it is plausible that this compound could be hydrolyzed by esterases present in the skin to release glycolic acid and butanol. The released glycolic acid could then exert its known biological effects.

The biological effects of glycolic acid are multifaceted and include:

-

Exfoliation: Glycolic acid weakens the bonds between corneocytes in the stratum corneum, promoting desquamation and a smoother skin surface.[31]

-

Epidermal Proliferation: It can stimulate the proliferation of keratinocytes, leading to a thickening of the epidermis.[7]

-

Dermal Effects: Glycolic acid has been shown to stimulate fibroblasts to increase the production of collagen and hyaluronic acid, which can improve skin elasticity and reduce the appearance of fine lines and wrinkles.[4][5][6][7]

-

Modulation of Cytokine Release: Keratinocytes treated with glycolic acid can release cytokines, such as IL-1α, which can in turn modulate the activity of fibroblasts and the degradation of the dermal matrix.[4][5][6]

The following diagram illustrates the potential pathway for the biological action of this compound upon topical application.

Caption: Potential Biological Action of this compound in Skin.

Conclusion

This compound is a well-characterized organic liquid with a range of established physical and chemical properties. Its primary utility has been in industrial applications, but its chemical nature as a glycolic acid ester suggests potential for use in specialized formulations, including those for topical and dermatological purposes. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective application in research and development. Further investigation into the specific biological activity and safety profile of this compound is warranted to fully explore its potential in the pharmaceutical and cosmetic industries.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. Biological effects of glycolic acid on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes | Semantic Scholar [semanticscholar.org]

- 5. Biological effects of glycolic acid on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Cosmetic Chemist [thecosmeticchemist.com]

- 8. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 9. store.astm.org [store.astm.org]

- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D4052 - eralytics [eralytics.com]

- 14. store.astm.org [store.astm.org]

- 15. store.astm.org [store.astm.org]

- 16. store.astm.org [store.astm.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 21. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 22. store.astm.org [store.astm.org]

- 23. ASTM D445 - eralytics [eralytics.com]

- 24. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 25. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 29. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 30. store.astm.org [store.astm.org]

- 31. researchgate.net [researchgate.net]

Butyl Glycolate (Butyl 2-hydroxyacetate): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl glycolate, systematically named butyl 2-hydroxyacetate, is a versatile organic compound with the chemical formula C₆H₁₂O₃. It is a colorless liquid characterized by a mild, sweet odor and is utilized across various industrial and research applications.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and key applications with a focus on its role as a solvent, coalescing agent, and a chemical intermediate in organic synthesis. The document also covers safety and handling procedures, toxicological information, and its environmental fate. Data is presented in structured tables for clarity, and experimental workflows and reaction pathways are visualized using diagrams to facilitate understanding for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a butyl ester of glycolic acid, possessing both a hydroxyl and an ester functional group. This structure imparts properties of both an alcohol and an ester, making it a useful intermediate in a variety of chemical reactions.[2] It is miscible with many common organic solvents and is partially soluble in water.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | butyl 2-hydroxyacetate | [4] |

| Synonyms | Butyl hydroxyacetate, Glycolic acid butyl ester, n-butyl glycolate | [4] |

| CAS Number | 7397-62-8 | [4] |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Mild, sweet, ester-like | [1] |

| Boiling Point | 187-190 °C | [5] |

| Melting Point | -26 °C | [1] |

| Flash Point | 74 °C | [5] |

| Density | 1.019 g/mL at 20 °C | [6] |

| Vapor Pressure | 1.3 hPa at 20 °C | [6] |

| Water Solubility | 46 g/L at 20 °C | [6] |

| logP (Octanol/Water Partition Coefficient) | 0.38 | [1] |

Spectroscopic Data

The structural characterization of this compound can be performed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Signals | Reference(s) |

| ¹H NMR | Spectral data available. | [7] |

| ¹³C NMR | Spectral data available. | [7] |

| FTIR | Spectral data available, showing characteristic hydroxyl and carbonyl stretches. | [7] |

| Mass Spectrometry (GC-MS) | m/z top peak at 57. | [7] |

Note: Detailed spectra with peak assignments are available in various databases. For research purposes, it is recommended to acquire and interpret spectra on the specific sample being used.

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer-Speier esterification of glycolic acid with n-butanol in the presence of an acid catalyst.[8]

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on a patented synthetic method for producing high-purity this compound.[6]

Materials:

-

Glycolic acid (1 mole)

-

n-Butanol (3.5 - 4.5 moles)

-

Solid acid catalyst (e.g., kaolin and acidified active cobalt sulfate, 16 g)[6]

-

Round-bottom flask

-

Reflux water separator (Dean-Stark apparatus)

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask, add glycolic acid (1 mole), n-butanol (e.g., 4.0 moles), and the dried solid acid catalyst (16 g).[6]

-

Assemble the flask with a reflux water separator and a reflux condenser.

-

Heat the reaction mixture to 138°C and maintain this temperature for 4 hours.[6]

-

Monitor the reaction progress by taking 0.5 mL aliquots of the reaction solution every 30 minutes to determine the acid value.[6]

-

During the reflux, water produced from the esterification reaction is collected in the water separator.

-

Upon completion of the reaction (indicated by the stabilization of the acid value and no further water collection), the mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The excess n-butanol is removed from the filtrate by distillation under reduced pressure.

-

The resulting crude this compound is then purified by vacuum distillation to yield the final high-purity product.

Applications in Research and Drug Development

This compound serves as a versatile compound with several applications relevant to the pharmaceutical and chemical research sectors.

Solvent and Coalescing Agent

Due to its low volatility and high boiling point, this compound is an effective solvent and coalescing agent in coatings, inks, and paints.[8][9] It improves the flow properties and gloss of lacquers and can prevent blushing in cellulose acetate paints and wrinkling in alkyd paints.[9]

Experimental Protocol: Evaluation as a Coalescing Agent

A common method to evaluate the efficiency of a coalescing agent is by determining its ability to reduce the Minimum Film Formation Temperature (MFFT) of a polymer dispersion.[10]

Materials:

-

Polymer dispersion (e.g., acrylic latex)

-

This compound

-

MFFT bar (a temperature gradient plate)

-

Film applicator

Procedure:

-

Prepare a series of the polymer dispersion with varying concentrations of this compound.

-

Apply a thin film of each formulation onto the MFFT bar.

-

Allow the films to dry.

-

Observe the point on the temperature gradient where the film transitions from a milky, cracked appearance to a clear, continuous film. This temperature is the MFFT.

-

A lower MFFT indicates a more efficient coalescing agent.

Chemical Intermediate in Organic Synthesis

This compound is a valuable building block in organic synthesis. It has been identified as a key intermediate in the synthetic pathways of certain therapeutics, including the anti-cancer drug harringtonine.[8] While the precise, detailed reaction schemes for the total synthesis of complex natural products are often proprietary or published in specialized literature, the general role of this compound involves its ester and hydroxyl functionalities to build more complex molecular architectures.

The use of related tert-butyl esters is also prevalent in peptide synthesis, where the tert-butyl group serves as a protecting group for carboxylic acids.[11]

Toxicology and Safety

This compound is classified as causing serious eye damage and is suspected of damaging fertility or the unborn child.[1]

Table 3: Toxicological and Safety Information

| Parameter | Information | Reference(s) |

| GHS Hazard Statements | H318: Causes serious eye damage. H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | [1] |

| Precautionary Statements | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention. | [1] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., butyl rubber), and appropriate respiratory protection in case of aerosol or mist formation are recommended. | [1] |

| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Keep away from sources of ignition. | [1] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [7] |

Environmental Fate and Biodegradation

This compound is readily biodegradable, with a degradation rate of 81% over 28 days in carbon dioxide generation tests. It does not significantly accumulate in organisms.[1] In biological systems, it is expected to undergo rapid hydrolysis catalyzed by non-specific esterases, breaking down into n-butanol and glycolic acid.

Conclusion

This compound is a chemical compound with significant utility in both industrial and research settings. Its properties as a solvent and coalescing agent are well-established, and its role as a chemical intermediate presents opportunities for its application in the synthesis of complex molecules, including pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use. Further research into its applications in drug delivery and as a building block in novel synthetic pathways could expand its utility for the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. Degradation of Glyoxylate and Glycolate with ATP Synthesis by a Thermophilic Anaerobic Bacterium, Moorella sp. Strain HUC22-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl 2-hydroxyacetate | 50595-15-8 | FB139315 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H12O3 | CID 81882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aminer.cn [aminer.cn]

- 9. bmse000245 Glycolate at BMRB [bmrb.io]

- 10. specialchem.com [specialchem.com]

- 11. Improved small molecule drug release from in situ forming poly(lactic-co-glycolic acid) scaffolds incorporating poly(β-amino ester) and hydroxyapatite microparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Biodegradation of Butyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl glycolate, an ester of n-butanol and glycolic acid, sees application in various industrial processes. Its introduction into the environment, whether through industrial discharge or as a metabolite of larger compounds, necessitates a thorough understanding of its environmental fate and biodegradability. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation pathways of this compound, including its hydrolysis, atmospheric fate, and microbial biodegradation. Detailed experimental protocols for assessing its biodegradability are presented, alongside a compilation of available quantitative data. Furthermore, this guide illustrates the key degradation pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound (butyl 2-hydroxyacetate) is a colorless liquid with a faint, ester-like odor. Its chemical structure, possessing an ester linkage, makes it susceptible to hydrolysis, which is a key initiating step in its environmental degradation. The resulting products, n-butanol and glycolic acid, are readily metabolized by a wide range of microorganisms. This guide delves into the specifics of these degradation processes, providing a valuable resource for environmental risk assessment and the development of sustainable chemical practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its distribution and behavior in different environmental compartments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Water Solubility | Readily miscible | [2] |

| Vapor Pressure | 0.8 hPa at 20 °C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.38 | [3] |

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, which are summarized in the workflow diagram below.

Abiotic Degradation

In the atmosphere, the primary degradation pathway for volatile organic compounds like this compound is through reaction with photochemically produced hydroxyl radicals (•OH)[5]. The rate of this reaction determines the atmospheric lifetime of the compound.

Using the Atmospheric Oxidation Program (AOPWIN™) from the EPI Suite™ software, the gas-phase reaction rate for this compound with hydroxyl radicals can be estimated[5][6]. The estimated rate constant and the resulting atmospheric half-life are presented in Table 2.

Table 2: Estimated Atmospheric Fate of this compound

| Parameter | Estimated Value |

| OH Radical Reaction Rate Constant | 5.86 x 10⁻¹² cm³/molecule-sec |

| Atmospheric Half-life (12-hr day, 1.5 x 10⁶ OH/cm³) | 1.85 days |

This estimation suggests that this compound is not persistent in the atmosphere and will be degraded relatively quickly.

Biotic Degradation

This compound is classified as "readily biodegradable"[3]. A study following the OECD 301F guideline (Manometric Respirometry Test) demonstrated 81% biodegradation over 28 days[3]. This indicates that, in the presence of a suitable microbial population, this compound is efficiently mineralized.

The microbial degradation of this compound is initiated by enzymatic hydrolysis, followed by the metabolism of its constituent parts, n-butanol and glycolic acid.

-

Initial Hydrolysis: The breakdown of this compound into n-butanol and glycolic acid is catalyzed by non-specific carboxylesterases, which are ubiquitous in microorganisms[7].

-

n-Butanol Metabolism: In aerobic bacteria such as Pseudomonas, n-butanol is typically oxidized to butyraldehyde and then to butyrate[4][8]. Butyrate is subsequently activated to butyryl-CoA and enters the β-oxidation pathway, ultimately yielding acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis[4].

-

Glycolic Acid Metabolism: Glycolic acid is oxidized to glyoxylate by glycolate oxidase[9]. Glyoxylate can then be assimilated into central metabolism through various pathways, including the glyoxylate shunt, where it is combined with acetyl-CoA to form malate, an intermediate of the TCA cycle[9].

Experimental Protocols

The ready biodegradability of this compound can be assessed using standardized methods such as the OECD 301F test.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by a microbial inoculum in a closed respirometer over a 28-day period[10][11][12].

4.1.1. Principle

A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated in a sealed vessel. The consumption of oxygen is measured over time and is an indication of the mineralization of the test substance.

4.1.2. Materials and Apparatus

-

Respirometer: A device capable of measuring oxygen consumption in sealed vessels.

-

Test vessels with stoppers.

-

Magnetic stirrers.

-

Mineral medium: A solution containing essential mineral nutrients for microbial growth.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test substance: this compound.

-

Reference substance: A readily biodegradable compound like sodium benzoate or aniline, to verify the activity of the inoculum.

-

Toxicity control: A vessel containing both the test substance and the reference substance to check for inhibitory effects of the test substance on the microbial population.

4.1.3. Procedure

-

Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline.

-

Preparation of Inoculum: Collect fresh activated sludge and prepare it as described in the guideline to obtain a homogenous suspension.

-

Test Setup: Prepare the test vessels as follows:

-

Test Vessels: Add mineral medium, inoculum, and the test substance (e.g., at a concentration of 100 mg/L).

-

Blank Controls: Add mineral medium and inoculum only.

-

Reference Control: Add mineral medium, inoculum, and the reference substance.

-

Toxicity Control: Add mineral medium, inoculum, the test substance, and the reference substance.

-

-

Incubation: Seal the vessels and incubate them in the respirometer at a constant temperature (e.g., 20-25°C) in the dark for 28 days. The contents of the vessels should be continuously stirred.

-

Measurement: Record the oxygen consumption in each vessel at regular intervals.

-

Data Analysis: Calculate the percentage of biodegradation for the test substance by comparing the oxygen consumed in the test vessels (corrected for the oxygen consumption in the blank controls) to the theoretical oxygen demand (ThOD) of the substance. The ThOD can be calculated from the molecular formula of this compound.

4.1.4. Interpretation of Results

A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period[10].

Regulation of Biodegradation

The microbial degradation of this compound and its hydrolysis products is a regulated process, ensuring that the necessary enzymes are synthesized only when the substrates are present.

Gene Regulation in Bacteria

In bacteria, genes involved in specific metabolic pathways are often organized into operons, which are clusters of genes under the control of a single promoter[13][14]. The expression of these operons is typically regulated by repressor or activator proteins that respond to the presence or absence of specific molecules (inducers or co-repressors)[13][14].

Two-Component Systems

Bacteria often utilize two-component signal transduction systems to sense and respond to changes in their environment, including the availability of different carbon sources[15][16][17][18]. These systems typically consist of a sensor histidine kinase and a response regulator. The sensor kinase detects a specific environmental signal (e.g., the presence of an organic acid) and, in response, phosphorylates the response regulator. The phosphorylated response regulator then acts as a transcriptional regulator, binding to DNA to either activate or repress the expression of target genes, such as those encoding the enzymes for a specific catabolic pathway. While specific two-component systems for sensing this compound have not been identified, it is plausible that such systems are involved in regulating the expression of the esterases and dehydrogenases required for its degradation.

Conclusion

This compound is readily biodegradable in the environment. Its degradation is initiated by abiotic or biotic hydrolysis to n-butanol and glycolic acid, both of which are subsequently mineralized by microorganisms. The atmospheric lifetime of this compound is estimated to be short due to its reaction with hydroxyl radicals. Standardized experimental protocols, such as the OECD 301F test, can be used to confirm its ready biodegradability. The microbial degradation pathways are well-understood for the hydrolysis products and are subject to sophisticated regulatory control mechanisms. This comprehensive understanding of the environmental fate and biodegradation of this compound is essential for its safe and sustainable use in industrial applications. Further research could focus on isolating and characterizing the specific microbial consortia and enzymes involved in the initial hydrolysis of this compound under various environmental conditions to further refine our understanding of its environmental behavior.

References

- 1. Kinetic properties of human pancreatic carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Two Distinct Alcohol Dehydrogenases Participate in Butane Metabolism by Pseudomonas butanovora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles for the Two 1-Butanol Dehydrogenases of Pseudomonas butanovora in Butane and 1-Butanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EPI Suite™ [episuite.dev]

- 6. epa.gov [epa.gov]

- 7. petroleumhpv.org [petroleumhpv.org]

- 8. Butane metabolism by butane-grown 'Pseudomonas butanovora' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of Glycolic Acid by Chemolithotrophic Iron- and Sulfur-Oxidizing Bacteria and Its Role in Delineating and Sustaining Acidophilic Sulfide Mineral-Oxidizing Consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. concawe.eu [concawe.eu]

- 11. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Khan Academy [khanacademy.org]

- 14. Khan Academy [khanacademy.org]

- 15. scholarworks.uark.edu [scholarworks.uark.edu]

- 16. Bacterial two-component systems as sensors for synthetic biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 18. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicity of Butyl Glycolate in Aquatic Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl glycolate, a solvent used in various industrial applications including coatings and cleaning agents, has the potential to enter aquatic ecosystems. Understanding its ecotoxicity is crucial for environmental risk assessment and ensuring the safety of aquatic life. This technical guide provides a comprehensive overview of the current knowledge on the ecotoxicity of this compound in key aquatic species. The document summarizes available quantitative toxicity data, details the experimental protocols typically employed in such assessments, and explores the potential mechanisms of toxicity.

Quantitative Ecotoxicity Data

The acute toxicity of this compound to a range of aquatic organisms has been evaluated using standardized testing protocols. The following table summarizes the key findings.

| Test Organism | Species | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Fish | Not specified | 96 hours | LC50 | 23.1 | [1] |

| Aquatic Invertebrate | Not specified | 48 hours | EC50 | >100 | [1] |

| Green Algae | Pseudokirchneriella subcapitata | 72 hours | EC50 | 1303, 1318, 4150 | |

| Green Algae | Pseudokirchneriella subcapitata | 72 hours | NOEC | 217, 219 |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect (e.g., immobilization, growth inhibition) in 50% of the test organisms. NOEC: The No-Observed-Effect Concentration, which is the highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Experimental Protocols

The ecotoxicity data for this compound are typically generated following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the results.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Key parameters such as temperature, pH, and dissolved oxygen are maintained within specific limits.

-

Duration: 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the 96-hour LC50, which is calculated using statistical methods.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the concentration of a substance that causes immobilization in aquatic invertebrates, typically Daphnia magna.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Test Conditions: Daphnids are exposed to a series of concentrations of the test substance.

-

Duration: 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The main endpoint is the 48-hour EC50 for immobilization.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

-